molecular formula C34H35ClN2O3S B1678637 Quiflapon CAS No. 136668-42-3

Quiflapon

Katalognummer: B1678637
CAS-Nummer: 136668-42-3
Molekulargewicht: 587.2 g/mol
InChI-Schlüssel: NZOONKHCNQFYCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quiflapon, also known as MK-591, is a selective and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP). It is known for its ability to induce cell apoptosis and inhibit leukotriene biosynthesis. This compound has shown significant potential in various scientific research applications, particularly in the fields of immunology and inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Quiflapon involves multiple steps, starting from the preparation of the core indole structure. The key steps include:

    Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Substitution Reactions: The indole core undergoes substitution reactions to introduce the necessary functional groups, such as the tert-butylsulfanyl and quinolinylmethoxy groups.

    Final Assembly: The final assembly involves the coupling of the substituted indole core with the appropriate side chains to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Quiflapon unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

    Substitution: this compound kann Substitutionsreaktionen unterliegen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

    Substitutionsreagenzien: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte:

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv das 5-Lipoxygenase-aktivierende Protein (FLAP) hemmt. Diese Hemmung verhindert die Aktivierung von 5-Lipoxygenase, wodurch die Produktion von Leukotrienen reduziert wird, die Entzündungsmediatoren sind. Die molekularen Ziele von this compound umfassen FLAP und den Leukotrienbiosyntheseweg. Durch die Hemmung dieser Ziele reduziert this compound effektiv Entzündungen und induziert die Apoptose in bestimmten Zelltypen .

Wissenschaftliche Forschungsanwendungen

Quiflapon has a wide range of scientific research applications, including:

Wirkmechanismus

Quiflapon exerts its effects by selectively inhibiting the 5-lipoxygenase-activating protein (FLAP). This inhibition prevents the activation of 5-lipoxygenase, thereby reducing the production of leukotrienes, which are inflammatory mediators. The molecular targets of this compound include FLAP and the leukotriene biosynthesis pathway. By inhibiting these targets, this compound effectively reduces inflammation and induces apoptosis in certain cell types .

Vergleich Mit ähnlichen Verbindungen

Quiflapon ist einzigartig in seiner hohen Selektivität und Potenz als FLAP-Inhibitor. Zu ähnlichen Verbindungen gehören:

    Fiboflapon: Ein weiterer FLAP-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher molekularer Struktur.

    MK886: Ein FLAP-Inhibitor mit einem anderen Wirkmechanismus.

    BRP-201: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf die Leukotrienbiosynthese.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine höhere Affinität zu FLAP und seine Wirksamkeit bei der Induktion der Apoptose aus .

Biologische Aktivität

Quiflapon, also known as MK-591, is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells and inhibit leukotriene biosynthesis. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C34H35ClN2O3S
  • Molecular Weight : 587.17 g/mol
  • CAS Number : 136668-42-3

This compound functions primarily by inhibiting FLAP, which is crucial for the activation of 5-lipoxygenase (5-LOX). The inhibition of FLAP leads to a significant reduction in leukotriene production from arachidonic acid, a process implicated in various inflammatory and cancerous conditions.

Key Inhibition Metrics

TargetIC50 (nM)
FLAP1.6
Leukotriene biosynthesis (human PMNLs)3.1
Leukotriene biosynthesis (rat PMNLs)6.1

Apoptotic Effects on Pancreatic Cancer Cells

Recent studies have demonstrated that this compound induces apoptosis in pancreatic cancer cells by downregulating key survival pathways. Specifically, it has been shown to:

  • Induce Apoptosis : this compound treatment leads to externalization of phosphatidylserine, cleavage of PARP, and degradation of chromatin DNA into nucleosomes.
  • Inhibit Cell Proliferation : It significantly reduces the invasive capabilities and colony formation of pancreatic cancer cells in vitro.
  • Impact Tumor Growth : In vivo studies using nude mice xenograft models showed that this compound effectively decreased pancreatic tumor growth.

Mechanistic Insights

The apoptotic effect of this compound is mediated through several pathways:

  • Downregulation of PKCε : The inhibition of 5-LOX activity results in decreased levels of protein kinase C-epsilon (PKCε), which is essential for the survival of pancreatic cancer cells.
  • Inhibition of K-Ras Signaling : Reduced expression and phosphorylation of K-Ras and c-Raf were observed following treatment with this compound.
  • Synergistic Effects with Gemcitabine : Combining low doses of this compound with gemcitabine enhances the cytotoxic effects against pancreatic cancer cells.

Case Study Findings

A study published in Frontiers in Oncology highlighted the efficacy of MK591 in treating pancreatic cancer:

  • Study Design : Panc-1 cells were treated with MK591 and evaluated for cell viability and apoptosis markers.
  • Results : The study found that MK591 significantly reduced cell viability and induced apoptosis through specific signaling pathways.

Summary Table of Findings

Study AspectFindings
Apoptosis InductionYes, via PKCε downregulation
Inhibition of InvasionSignificant reduction observed
Tumor Growth ReductionEffective in vivo in nude mice models
Combination TherapyEnhances effects with gemcitabine

Implications for Clinical Use

The biological activity of this compound suggests its potential as a therapeutic agent for conditions characterized by excessive leukotriene production and certain cancers, particularly pancreatic cancer. Its specificity for FLAP over other lipoxygenases makes it a promising candidate for targeted therapies.

Eigenschaften

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOONKHCNQFYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159882
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136668-42-3
Record name Quiflapon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the hydrolytic procedure of Step B but substituting the ester of Step D for the ester of Step A provided the title compound, which was recrystallized from 1:1 EtOAc/hexane. m.p. 208° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quiflapon
Reactant of Route 2
Quiflapon
Reactant of Route 3
Reactant of Route 3
Quiflapon
Reactant of Route 4
Quiflapon
Reactant of Route 5
Reactant of Route 5
Quiflapon
Reactant of Route 6
Reactant of Route 6
Quiflapon
Customer
Q & A

Q1: What is the primary mechanism of action of Quiflapon (MK591)?

A: this compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. FLAP is a crucial enzyme involved in the biosynthesis of leukotrienes, potent inflammatory mediators []. By inhibiting FLAP, this compound prevents the formation of all types of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, effectively reducing inflammation [].

Q2: How does this compound impact enzalutamide-resistant prostate cancer cells?

A: Research suggests that this compound effectively targets and kills enzalutamide-resistant prostate cancer cells by interrupting the c-Myc oncogenic signaling pathway [, ]. This pathway is often overactive in these drug-resistant cancer cells []. This compound downregulates c-Myc expression and inhibits its nuclear accumulation and DNA-binding activity, ultimately leading to apoptosis (programmed cell death) [].

Q3: Are there any preclinical studies demonstrating the efficacy of this compound in cancer models?

A: Yes, preclinical studies using pancreatic cancer models have shown promising results. This compound demonstrated the ability to inhibit tumor growth in mice xenografts []. Furthermore, the study highlighted that combining low doses of this compound and gemcitabine synergistically enhanced cell death in pancreatic cancer cells [].

Q4: Beyond its anticancer effects, what other therapeutic potential does this compound hold?

A: this compound's ability to effectively block the synthesis of leukotrienes makes it a potential therapeutic agent for diseases characterized by excessive inflammation and neutrophil infiltration []. This includes conditions like psoriasis and inflammatory bowel disease [].

Q5: What are the potential advantages of this compound compared to other leukotriene modifiers?

A: Unlike leukotriene receptor antagonists that target only specific types of leukotrienes, this compound inhibits the formation of all leukotrienes by targeting FLAP []. This broader mechanism of action might offer a more comprehensive approach to managing inflammatory conditions []. Additionally, early clinical trials suggest that this compound exhibits minimal adverse effects compared to some other leukotriene modifiers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.